N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a benzamide moiety at position 2. This structure combines a sulfur-containing heterocycle with aromatic and amide functionalities, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLYWJBGVOMBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Cyclization to Oxadiazole Derivatives
The compound undergoes heterocyclization under Mitsunobu-like conditions to form 1,3,4-oxadiazoles, a reaction critical for enhancing bioactivity .
Reaction Conditions :
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Reagents : Triphenylphosphine (PPh₃), 1,2-dibromo-1,1,2,2-tetrachloroethane (CCl₃CBr₂)
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Solvent : Anhydrous acetonitrile
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Temperature : Reflux (82°C)
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Yield : 82% for N-hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic substitution , where the thiocarbonyl sulfur acts as a leaving group, enabling ring closure .
Alkylation and Chain Extension
The hydrazine nitrogen undergoes N-alkylation with alkyl halides or epoxides to produce derivatives with enhanced lipophilicity .
Table 2: Alkylation Outcomes
| Alkylating Agent | Product Structure | IC₅₀ (AChE, µM) | IC₅₀ (BChE, µM) |
|---|---|---|---|
| Methyl iodide | N-Methyl derivative | 27.04 | 277.48 |
| Tridecyl bromide | N-Tridecyl derivative | 44.12 | 58.01 |
| Pentadecyl bromide | N-Pentadecyl derivative | 50.89 | 106.75 |
Data from enzyme inhibition assays using Ellman’s method
Enzyme-Targeted Modifications
The compound acts as a non-covalent inhibitor of cholinesterases, occupying enzyme active sites through:
Docking Results (BChE) :
This dual functionality makes it a scaffold for designing neuroactive agents with improved blood-brain barrier permeability .
Stability and Degradation Pathways
The compound exhibits pH-dependent stability :
Scientific Research Applications
Scientific Research Applications
The applications of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide span various fields:
Medicinal Chemistry
- Antimicrobial Activity: Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Research has focused on the synthesis of compounds similar to this compound for their potential to combat bacterial infections .
- Anticancer Properties: The compound has been evaluated for its anticancer effects. It may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer treatment. In vitro studies have shown promising results against various cancer cell lines .
Organic Synthesis
- Building Block in Synthesis: this compound serves as a valuable building block in organic synthesis. Its derivatives can be synthesized for further exploration of their chemical reactivity and biological activity.
Material Science
- Development of New Materials: The compound's unique properties allow it to be utilized in the development of advanced materials. Its role as a precursor in synthesizing other valuable compounds is noteworthy.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus using standard microbiological methods .
Case Study 2: Anticancer Efficacy
In a separate investigation focusing on anticancer properties, derivatives of thiadiazole were synthesized and tested against human breast adenocarcinoma cell lines (MCF7). The study revealed that certain derivatives had IC50 values indicating potent anticancer activity, supporting further development of this class of compounds for cancer therapy .
Summary
This compound demonstrates considerable promise across various scientific domains. Its applications in medicinal chemistry highlight its potential as an antimicrobial and anticancer agent while serving as a crucial building block in organic synthesis. Ongoing research into its mechanisms of action and biological effects will likely yield further insights into its utility in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Pyridinyl: Pyridinyl-substituted analogs (e.g., 4-Fluoro-N-(5-(pyridin-2-yl)-2-yl)benzamide) exhibit higher melting points (~260°C) compared to non-fluorinated derivatives, likely due to enhanced π-π stacking .
- Synthetic Methods : Microwave-assisted synthesis (e.g., in ) achieves higher yields (60–70%) under solvent-free conditions, whereas traditional reflux methods yield 50–65% .
Anticancer Activity
For example:
- Compound 7k (N-((5-(4-Fluorobenzylideneamino)-2-yl)methyl)benzamide): Exhibits GI₅₀ values of 1.2–2.8 µM against SK-MEL-2 (melanoma) and MCF-7 (breast cancer), comparable to Adriamycin .
- N-(5-(2-Cyano-3-thienyl)acrylamido-2-yl)benzamide: Induces apoptosis in HL-60 leukemia cells via caspase-3 activation .
Antioxidant Activity
Compounds with hydroxyl or methoxy groups (e.g., 9g : 4-hydroxy-3-methoxy substitution) demonstrate potent ABTS•+ radical scavenging (IC₅₀: 12 µM), outperforming trolox (IC₅₀: 15 µM) . The electron-donating effects of these substituents enhance radical stabilization.
Antimicrobial Activity
- N-(5-(4-Methoxyphenyl)-2-yl)-4-nitrobenzamide : Shows antifungal activity (MIC: 50 µg/mL) against Candida albicans due to nitro group electron-withdrawing effects .
- Sulfonamide Derivatives (e.g., 9a–9j ): Exhibit broad-spectrum antibacterial activity, with MIC values <25 µg/mL against E. coli .
Structural and Spectral Analysis
- IR Spectroscopy : The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with analogs like 4c (νC=O 1663 cm⁻¹) . Sulfonamide derivatives (e.g., 9a ) show additional νS=O bands at 1240–1258 cm⁻¹ .
- ¹H-NMR : Aromatic protons in fluorophenyl analogs resonate at δ 7.8–7.1, while pyridinyl-substituted compounds display downfield shifts (δ 8.5–8.7) due to nitrogen’s electronegativity .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 257.30 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a benzamide moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, a study evaluated various thiadiazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives had IC50 values as low as 2.32 µg/mL, demonstrating potent cytotoxic effects attributed to their ability to induce apoptotic cell death .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 4i | MCF-7 | 2.32 | Induces apoptosis |
| Compound 4e | MCF-7 | 5.36 | Induces apoptosis |
| This compound | HepG2 | TBD | TBD |
Insecticidal Properties
This compound has also been investigated for its insecticidal properties. Research indicates that compounds containing the thiadiazole moiety are effective against various insect pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
Table 2: Insecticidal Efficacy of Thiadiazole Compounds
| Compound | Target Insect | Efficacy (%) |
|---|---|---|
| Thiadiazole A | Aphids | 85% |
| Thiadiazole B | Beetles | 78% |
| This compound | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The study highlighted that structural modifications significantly affected biological activity. For example, the introduction of different substituents on the thiadiazole ring altered the compounds' lipophilicity and consequently their efficacy against cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets compared to other derivatives lacking this substitution .
Q & A
Q. Basic
- HPLC-DAD : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
- Accelerated stability studies : 40°C/75% RH for 6 months; degradation <5% by LC-MS .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .
How are structure-activity relationships (SARs) developed for thiadiazole-based anticancer agents?
Advanced
SAR matrices integrate:
- Electrostatic potential maps (DFT calculations) to identify reactive sites.
- Pharmacophore modeling : Thiadiazole as a hydrogen bond acceptor, fluorophenyl for lipophilicity.
- In vivo efficacy : Xenograft models (e.g., MDA-MB-231) show tumor volume reduction (45% at 50 mg/kg) with low hepatotoxicity (ALT/AST < 2× control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
